4-Ethyl-2-(trifluoromethyl)benzoic acid
Description
4-Ethyl-2-(trifluoromethyl)benzoic acid (C₁₀H₉F₃O₂, molecular weight 218.18 g/mol) is a substituted benzoic acid derivative featuring an ethyl group at the para position and a trifluoromethyl group at the ortho position relative to the carboxylic acid functionality . The trifluoromethyl group is strongly electron-withdrawing, enhancing the compound’s acidity compared to unsubstituted benzoic acid.
Properties
IUPAC Name |
4-ethyl-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-6-3-4-7(9(14)15)8(5-6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGSFTULSDEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize 4-Ethyl-2-(trifluoromethyl)benzoic acid involves the reaction of 4-ethylbenzoic acid with trifluoromethylphenylsulfur trifluoride, followed by hydrolysis. Another method includes the reaction of 2-bromo-4-trifluoromethylbenzoic acid with diethyl malonate, followed by decarboxylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR spectroscopy and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Scientific Research Applications
4-Ethyl-2-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isomeric Analogues
The positional arrangement of substituents significantly influences physicochemical properties. Key isomers include:
Key Differences :
- Acidity: The ortho-trifluoromethyl group in this compound increases acidity compared to its meta-substituted isomer (3-Ethyl-5-...), where electron-withdrawing effects are less pronounced.
- Lipophilicity : The ethyl group in the para position enhances lipid solubility, making it more suitable for membrane penetration than the polar sulfooxy derivative.
Functional Group Analogues
Pesticide Esters (Sulfonylurea Derivatives)
Compounds like metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and ethametsulfuron methyl ester (C₁₅H₁₇N₅O₆S) contain sulfonylurea moieties instead of trifluoromethyl/ethyl groups . These esters are designed as herbicides, leveraging sulfonylurea’s ability to inhibit acetolactate synthase (ALS).
Acetamide Derivatives
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (C₁₁H₁₀F₃NO₃) features an acetamide group linked to a trifluoromethylphenyl ring . Unlike this compound, this compound is a neutral ester, reducing its water solubility but enabling nucleophilic reactivity at the carbonyl site.
Structural Analogues with Extended Chains
3-(4-(4-(Trifluoromethyl)phenyl)pent-3-en-2-yl)benzoic acid (C₁₉H₁₇F₃O₂) incorporates a pentenyl chain and a trifluoromethylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
